molecular formula C13H9BrO4 B13938779 4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid

Cat. No.: B13938779
M. Wt: 309.11 g/mol
InChI Key: LFZKPXWWDNWBGW-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid is a naphthalene derivative functionalized with a bromoacetyl ester at the 4-position and a carboxylic acid group at the 2-position. Its synthesis likely involves esterification of 4-hydroxy-2-naphthalenecarboxylic acid with 2-bromoacetyl bromide under basic conditions, analogous to methods described for phenacyl esters .

Properties

Molecular Formula

C13H9BrO4

Molecular Weight

309.11 g/mol

IUPAC Name

4-(2-bromoacetyl)oxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H9BrO4/c14-7-12(15)18-11-6-9(13(16)17)5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,16,17)

InChI Key

LFZKPXWWDNWBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(=O)CBr)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- typically involves the esterification of 2-naphthalenecarboxylic acid with 2-bromoacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-naphthalenecarboxylic acid and 2-bromoacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted naphthalenecarboxylic acid derivatives.

    Hydrolysis: 2-Naphthalenecarboxylic acid and 2-bromoacetic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[(2-bromoacetyl)oxy]- involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The bromoacetyl group is particularly reactive, allowing the compound to modify proteins or other biomolecules through nucleophilic substitution. This reactivity makes it a valuable tool in biochemical studies.

Comparison with Similar Compounds

6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalenecarboxylic Acid (AHPN)

Structural Differences :

  • AHPN contains a bulky adamantyl group and a phenolic hydroxyl at the 4-position, contrasting with the bromoacetyloxy group in the target compound.

Mechanistic Insights :

  • AHPN analogues (e.g., MM11453) retain apoptotic activity without activating retinoid receptors, suggesting structural flexibility in apoptosis induction .
  • The target compound’s bromoacetyl group could enable irreversible binding to thiol or amine groups, a mechanism absent in AHPN derivatives.

Phenacyl Ester Derivatives (e.g., 2-(4-Bromophenyl)-2-Oxoethyl Naphthalene-1-Carboxylate)

Structural Similarities :

  • Both compounds feature a brominated phenacyl ester. The target compound’s 2-bromoacetyloxy group mirrors the reactive α-bromo ketone in phenacyl esters, known for photolability and utility in prodrug design .

Functional Differences :

  • Phenacyl esters undergo photolytic cleavage under UV light, releasing carboxylic acids. The target compound’s bromoacetyl group may exhibit similar reactivity, enabling controlled release of 4-hydroxy-2-naphthalenecarboxylic acid in biological systems .
  • Crystallographic data for phenacyl esters reveal intermolecular C–H···O interactions, which could influence the target compound’s solid-state stability and solubility .

Hydroxy-Substituted Analogues (e.g., 6-Hydroxy-2-Naphthalenecarboxylic Acid)

Physicochemical Properties :

  • Hydroxyl groups increase acidity (pKa ~4–5 for naphthols) and hydrogen-bonding capacity, enhancing aqueous solubility compared to the bromoacetyloxy derivative .

Azo Dyes and Colorants (e.g., CI 15850, CI 15865)

Structural Contrasts :

  • Azo dyes feature sulfonated arylazo groups (e.g., 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid), imparting water solubility and chromatic properties .
  • The target compound lacks sulfonate groups, making it less suitable for dye applications but more amenable to organic synthesis.

Functional Roles :

  • Azo derivatives function as colorants in cosmetics and textiles, while the bromoacetylated compound’s reactivity suggests roles in cross-linking or targeted drug delivery .

4-(Benzyloxy)-2-Naphthoic Acid

Substituent Effects :

  • The benzyloxy group provides steric bulk and moderate lipophilicity, whereas the bromoacetyloxy group introduces electrophilicity.
  • 4-(Benzyloxy)-2-naphthoic acid is used in organic synthesis, whereas the bromoacetyl derivative’s reactivity may limit its stability but enhance its utility in covalent inhibitor design .

Biological Activity

4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone with a bromoacetyl group, which is essential for its biological activity. The structure can be represented as follows:

C12H9BrO4\text{C}_{12}\text{H}_{9}\text{BrO}_{4}

The biological activity of 4-[(2-bromoacetyl)oxy]-2-naphthalenecarboxylic acid is primarily attributed to its interaction with cellular targets that modulate key biological pathways. The compound may influence:

  • Enzyme Inhibition : It can act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, including HeLa (cervical cancer) and IGROV-1 (ovarian cancer), demonstrating significant cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
IGROV-110.0Enzyme inhibition
SK-MEL-2815.0Cell cycle arrest

Case Study : A flow cytometry analysis indicated that treatment with 4-[(2-bromoacetyl)oxy]-2-naphthalenecarboxylic acid resulted in a marked increase in early apoptotic cells compared to untreated controls, suggesting its role in apoptosis through mitochondrial pathways .

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that it inhibits bacterial growth by disrupting cell membrane integrity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus30 µg/mL
P. aeruginosa35 µg/mL

Research Findings

Several studies have investigated the biological activities of naphthalene derivatives, emphasizing their potential as therapeutic agents. Notably:

  • Cytotoxicity Assays : The compound exhibited higher cytotoxicity in tumor cells compared to normal cells, aligning with findings from other naphthalene derivatives .
  • Mechanistic Insights : Studies suggest that the bromoacetyl moiety plays a crucial role in enhancing the compound's interaction with target proteins involved in cancer progression.
  • Comparative Analysis : When compared with standard anticancer agents like etoposide, 4-[(2-bromoacetyl)oxy]-2-naphthalenecarboxylic acid showed comparable efficacy but with potentially fewer side effects .

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